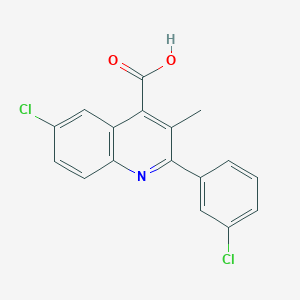

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Description

Chemical Identity and Nomenclature

This compound represents a highly substituted derivative of quinoline-4-carboxylic acid, distinguished by its specific substitution pattern and molecular complexity. The compound is formally identified by the Chemical Abstracts Service number 886361-68-8, establishing its unique position within chemical databases and literature. The molecular formula C₁₇H₁₁Cl₂NO₂ reflects the presence of seventeen carbon atoms, eleven hydrogen atoms, two chlorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 332.2 grams per mole.

The International Union of Pure and Applied Chemistry nomenclature system provides the systematic name as this compound, which precisely describes the location and nature of each substituent group. The nomenclature follows established conventions for heterocyclic compounds, where the quinoline core serves as the parent structure and substituents are numbered according to their positions on the bicyclic aromatic system. The compound is also catalogued under the Molecular Design Limited number MFCD03420193, providing additional database identification.

Properties

IUPAC Name |

6-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)5-6-14(13)20-16(9)10-3-2-4-11(18)7-10/h2-8H,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNRDISOEZDZKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC(=CC=C3)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301174447 | |

| Record name | 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886361-68-8 | |

| Record name | 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(3-chlorophenyl)-3-methyl-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-Step Synthesis via Cyclization and Substitution

A representative synthetic route involves:

Step 1: Preparation of 2-toluquinoline-4-carboxylic acid intermediate

This intermediate can be synthesized by condensation of isatin under highly basic conditions with acetone, followed by reflux and pH adjustment to isolate 2-toluquinoline-4-carboxylic acid. The base used can be sodium hydroxide or potassium hydroxide, and the reaction temperature is maintained between 25-35 °C initially, then refluxed for 5-15 hours.

Step 2: Formation of 2-vinyl-4-quinoline carboxylic acid

The 2-toluquinoline-4-carboxylic acid is reacted with phenyl aldehyde at 95-105 °C for 1-6 hours to form a vinyl-substituted quinoline carboxylic acid intermediate. This step involves an addition reaction and subsequent dehydration under controlled heating.

Step 3: Oxidation and further functionalization

The vinyl intermediate undergoes oxidation using potassium permanganate in alkaline conditions (sodium hydroxide solution) at 35-45 °C for 2-8 hours. Acidification to pH 1-2 precipitates quinoline-2,4-dicarboxylic acid, which is then isolated by filtration and drying.

Step 4: Introduction of chloro substituents

Chlorination at the 6-position of the quinoline ring and the 3-position of the phenyl ring can be achieved via electrophilic aromatic substitution using chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide under controlled conditions. The methyl group at the 3-position of the quinoline is introduced via alkylation reactions prior to or after chlorination depending on the synthetic design.

Step 5: Final purification

The target compound, 6-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid, is purified by recrystallization from suitable solvents such as ethanol or by chromatographic techniques to achieve high purity (>97%).

Alternative Synthetic Route Using Cyclization of Precursors

Another approach involves the cyclization of 2-aminobenzophenone derivatives with ethyl 4-chloroacetoacetate in the presence of catalysts like ceric ammonium nitrate (CAN). This method allows the formation of the quinoline core with the desired substitutions in fewer steps and can be optimized for industrial scale.

| Step | Reaction Type | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Condensation | Isatin, base (NaOH/KOH), acetone | 25-35 (initial), reflux | 5-15 | ~85 | pH adjusted to 5-6, filtration |

| 2 | Addition/Dehydration | 2-toluquinoline-4-carboxylic acid, phenyl aldehyde | 95-105 | 1-6 | 80-90 | Formation of vinyl intermediate |

| 3 | Oxidation | Potassium permanganate, NaOH | 35-45 | 2-8 | 75-85 | Acidify to pH 1-2, isolate dicarboxylic acid |

| 4 | Chlorination/Alkylation | Chlorinating agents (e.g., SO2Cl2), alkylating agents | Variable | Variable | 70-80 | Control to avoid over-chlorination |

| 5 | Purification | Recrystallization, chromatography | Ambient | - | - | Achieve >97% purity |

- The described synthetic methods use readily available and inexpensive starting materials such as isatin and phenyl aldehydes, making the process cost-effective for scale-up.

- Reaction conditions are generally mild, with temperatures below 125 °C and reaction times manageable within a working day, facilitating industrial throughput.

- The use of strong oxidizers like potassium permanganate is effective for selective oxidation steps but requires careful control to prevent over-oxidation or degradation.

- Optimization of solvent systems, catalyst loading, and reaction times can improve yields and purity, as demonstrated in laboratory and pilot-scale studies.

- Continuous flow reactors and automated synthesis platforms have been explored to enhance reproducibility and scalability, particularly for the cyclization and substitution steps.

The preparation of this compound involves a multi-step synthetic route starting from isatin and phenyl aldehyde derivatives, proceeding through condensation, addition, oxidation, and chlorination reactions. The process benefits from mild reaction conditions, cost-effective reagents, and scalable protocols suitable for industrial production. Careful control of reaction parameters and purification techniques ensures high yield and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions are common, where the chloro groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of quinoline-4-carboxylic acid alcohols.

Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The chloro and methyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of quinoline derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected Quinoline-4-carboxylic Acid Derivatives

Physicochemical and Pharmacokinetic Properties

- Topological Polar Surface Area (TPSA): The fluoro-biphenyl analog has a TPSA of 35.6 Ų, favoring blood-brain barrier penetration .

- Solubility : Ester derivatives (e.g., ethyl esters in ) show improved solubility over carboxylic acids, critical for oral bioavailability.

- Stability : Fluorine substituents reduce oxidative metabolism, while chloro groups may increase susceptibility to glutathione-mediated detoxification .

Biological Activity

6-Chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a quinoline derivative noted for its diverse biological activities, including antimicrobial, anticancer, and potential enzyme inhibition properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₇H₁₁Cl₂NO₂

- Molecular Weight : 332.19 g/mol

- Melting Point : 324 °C

The presence of two chlorine substituents and a carboxylic acid group enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Topoisomerase Inhibition : The compound may inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.

- Calcium Retention Capacity : Research indicates that this compound can affect mitochondrial calcium retention, contributing to its cytotoxic effects in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through cell cycle arrest mechanisms.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 168.78 | Induces apoptosis and G1 phase arrest |

| T-24 (bladder cancer) | 257.87 | Induces apoptosis |

In a study involving MCF-7 cells, treatment with the compound resulted in an increase in early apoptosis from 0.08% in control cells to 0.1% in treated cells, indicating its potential as an anticancer agent .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disrupting bacterial cell membranes and inhibiting key metabolic pathways.

Case Studies and Research Findings

- Cell Cycle Analysis :

- Mitochondrial Function :

-

SAR Studies :

- Structure-activity relationship (SAR) studies have indicated that modifications in the phenyl ring can enhance or diminish biological activity. For example, the introduction of chloro groups at specific positions has been shown to improve inhibitory effects on target enzymes .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Preparation of Intermediate : Starting with 2-(3-chlorophenyl)-3-methylquinoline.

- Chlorination : Chlorination at the 6-position using phosphorus oxychloride or thionyl chloride.

- Carboxylation : Final carboxylation at the 4-position using carbon dioxide under high pressure.

Q & A

Q. What are the standard synthetic routes for 6-chloro-2-(3-chlorophenyl)-3-methylquinoline-4-carboxylic acid?

The synthesis typically involves multi-step cyclization reactions. A validated method includes reacting methyl 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate (K₂CO₃) in toluene under reflux conditions . This method emphasizes precursor selection and controlled cyclization to achieve the quinoline core. Key intermediates are purified via column chromatography, with yields dependent on reaction time and stoichiometric ratios.

Q. Which analytical techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight (theoretical: 297.7 g/mol) . X-ray crystallography, though not explicitly reported for this compound, is recommended for absolute configuration determination in analogs .

Q. What are the primary research applications of this compound in academic settings?

- Chemistry : As a building block for synthesizing derivatives (e.g., amides, esters) via nucleophilic substitution or condensation .

- Biology : Investigating interactions with enzymes (e.g., oxidoreductases) or receptors in biochemical assays .

- Materials Science : Studying electronic properties for potential use in optoelectronic materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Optimization strategies include:

- Catalyst Screening : Substituting tetrabutylammonium iodide with transition-metal catalysts (e.g., NiCl₂) to enhance cyclization efficiency .

- Solvent Effects : Testing polar aprotic solvents (e.g., DMF) to improve precursor solubility.

- Process Engineering : Implementing continuous flow reactors for scalable production, as demonstrated in industrial quinoline syntheses .

- Design of Experiments (DoE) : Systematic variation of temperature, molar ratios, and reaction time to identify optimal parameters .

Q. How can researchers resolve contradictions in reported biological activity data for quinoline derivatives?

Discrepancies in bioactivity (e.g., MIC values) may arise from:

- Assay Variability : Differences in bacterial strains, culture conditions, or endpoint measurements. Standardizing protocols (e.g., CLSI guidelines) is critical .

- Compound Purity : Impurities (>5%) can skew results. Reproducing studies with HPLC-purified batches is advised .

- Structural Analog Interference : Comparing activity across derivatives (e.g., methyl vs. ethyl substituents) to isolate substituent effects .

Q. What strategies enhance the biological activity of this compound through structural modification?

-

Carboxylic Acid Derivatization : Convert to acid chloride (SOCl₂) and react with amines to form amides, improving cell permeability . Example:

Derivative Yield (%) Bioactivity (MIC, µg/mL) Parent acid - 12.5 (S. aureus) Amide 6a 80 5.8 (S. aureus) -

Substitution Reactions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance antimicrobial potency .

-

Metal Complexation : Coordinate with transition metals (e.g., Cu²⁺) to exploit redox activity in anticancer assays .

Q. What advanced computational methods support structure-activity relationship (SAR) studies?

- Molecular Docking : Predict binding affinities to targets like DNA gyrase (PDB ID: 1KZN) using AutoDock Vina .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Methodological Considerations

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- NMR Signal Assignment : Use 2D techniques (COSY, HSQC) to resolve overlapping peaks in aromatic regions .

- Crystallographic Validation : Cross-reference with published analogs (e.g., ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate) to confirm substituent geometry .

Q. What safety protocols are recommended for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and chemical goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Neutralize acidic residues before disposal in accordance with ECHA guidelines .

Tables for Key Data

Q. Table 1: Synthetic Methods Comparison

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Cyclization | K₂CO₃, toluene, reflux | 65–70 | >95 | |

| Amide Derivatization | SOCl₂, THF, NaH, amines | 72–80 | 97–99 |

Q. Table 2: Biological Activity of Derivatives

| Derivative | Target Pathogen | MIC (µg/mL) | SAR Insight |

|---|---|---|---|

| Parent acid | S. aureus | 12.5 | Baseline activity |

| 6a (Phenylamide) | S. aureus | 5.8 | Enhanced permeability |

| Trifluoromethyl analog | E. coli | 8.2 | Electron withdrawal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.